molecular formula C7H7BrClNO B8045527 2-(3-Bromo-4-chloropyridin-2-yl)ethanol

2-(3-Bromo-4-chloropyridin-2-yl)ethanol

Cat. No.: B8045527
M. Wt: 236.49 g/mol
InChI Key: HMMJOWNHVJIDQR-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chloropyridin-2-yl)ethanol is a chemical compound characterized by a bromine and chlorine atom on a pyridine ring, with an ethanolic hydroxyl group attached to the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating pyridine derivatives. This involves the addition of bromine and chlorine to the pyridine ring under controlled conditions.

  • Alcohol Functionalization: The ethanolic hydroxyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the hydroxyl group.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Process: Some production methods may involve continuous flow reactors, which can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

  • Reduction: Reduction reactions can convert the halogenated pyridine to a less halogenated or non-halogenated derivative.

  • Substitution: Substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

2-(3-Bromo-4-chloropyridin-2-yl)ethanol is utilized in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme interactions.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways: The exact pathways depend on the specific application but can involve signaling cascades or metabolic processes.

Comparison with Similar Compounds

  • 3-Bromo-4-chloropyridine: Similar structure but lacks the ethanolic hydroxyl group.

  • 4-Chloropyridine: Similar but without the bromine atom.

  • 2-(3-Bromo-4-chloropyridin-2-yl)ethanamine: Similar but with an amine group instead of a hydroxyl group.

This comprehensive overview highlights the significance of 2-(3-Bromo-4-chloropyridin-2-yl)ethanol in various fields and its unique properties compared to similar compounds

Properties

IUPAC Name

2-(3-bromo-4-chloropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c8-7-5(9)1-3-10-6(7)2-4-11/h1,3,11H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMJOWNHVJIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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